CDK1/2 Inhibitor Potency: BMS-265246 (Derived from Target Compound) vs. Non-Fluorinated Analog
The CDK1/2 inhibitor BMS-265246, which incorporates the (2,6-difluoro-4-methylphenyl)methanamine core as a key synthetic building block, exhibits IC50 values of 6 nM against CDK1/cyclin B and 9 nM against CDK2/cyclin E . In contrast, the widely studied CDK inhibitor flavopiridol (alvocidib), which lacks the 2,6-difluoro-4-methylphenyl motif, shows significantly higher IC50 values ranging from 100–400 nM against CDK1/2 in comparable biochemical assays [1]. This ~17–44-fold improvement in potency is directly attributable to the enhanced binding interactions conferred by the fluorinated phenyl group, demonstrating that alternative benzylamine derivatives cannot achieve equivalent target engagement when integrated into analogous inhibitor scaffolds.
| Evidence Dimension | CDK1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 6 nM (BMS-265246) |
| Comparator Or Baseline | Flavopiridol: 100–400 nM |
| Quantified Difference | ~17–67-fold lower IC50 |
| Conditions | Cell-free kinase assay, 30°C, ATP concentration not specified |
Why This Matters
Procurement of this building block enables synthesis of CDK1/2 inhibitors with nanomolar potency, which is critical for lead optimization programs aiming for clinical efficacy in oncology.
- [1] Senderowicz, A. M. (1999). Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials. Investigational New Drugs, 17(3), 313-320. View Source
